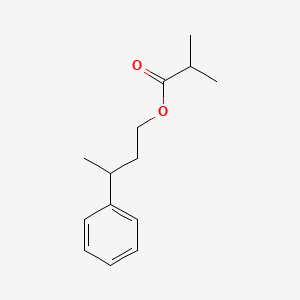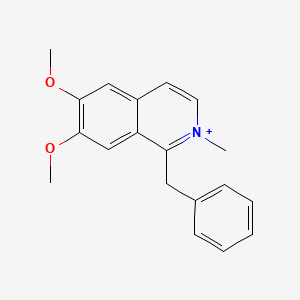
Butyl nonadecan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl nonadecan-1-oate, also known as butyl nonadecanoate or nonadecanoic acid butyl ester, is an ester compound with the molecular formula C23H46O2 and a molecular weight of 354.61 g/mol . It is a colorless liquid with a density of 0.861 g/cm³ and a boiling point of 401.7°C at 760 mmHg . This compound is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl nonadecan-1-oate can be synthesized through the esterification reaction between nonadecanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
Nonadecanoic acid+ButanolH2SO4Butyl nonadecan-1-oate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butyl nonadecan-1-oate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanoic acid and butanol.
Oxidation: The ester can be oxidized to produce nonadecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Nonadecanoic acid and butanol.
Oxidation: Nonadecanoic acid and other oxidation products.
Reduction: Alcohols and other reduced forms.
Aplicaciones Científicas De Investigación
Butyl nonadecan-1-oate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial products.
Mecanismo De Acción
The mechanism of action of butyl nonadecan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonadecanoic acid and butanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Butyl nonadecan-1-oate can be compared with other similar ester compounds, such as:
Butyl octadecanoate: Similar structure but with one less carbon atom in the fatty acid chain.
Butyl eicosanoate: Similar structure but with one more carbon atom in the fatty acid chain.
Ethyl nonadecanoate: Similar structure but with an ethyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their molecular structures .
Propiedades
Número CAS |
26718-87-6 |
|---|---|
Fórmula molecular |
C23H46O2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
butyl nonadecanoate |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
ITNVNJXRNZATAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


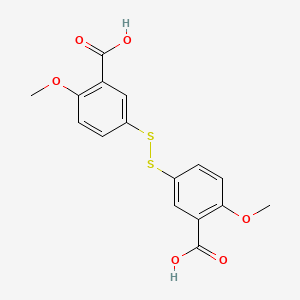


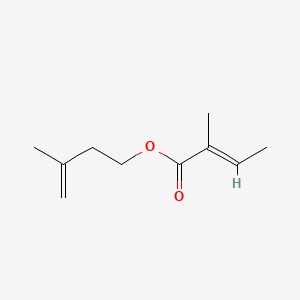
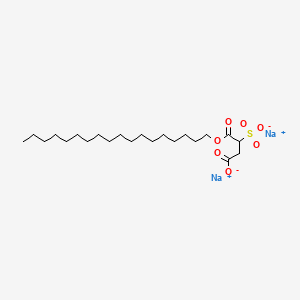
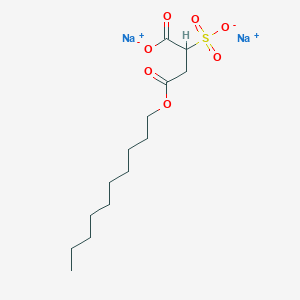

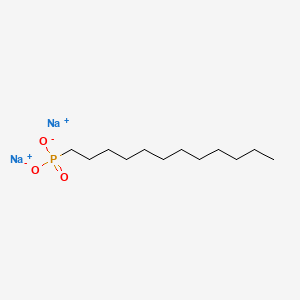
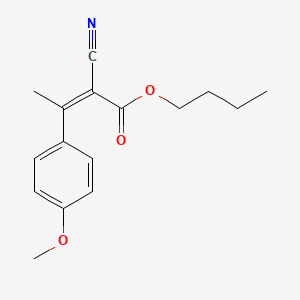
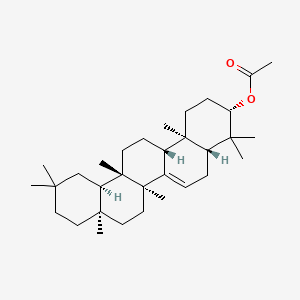

![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
